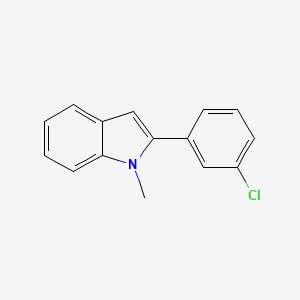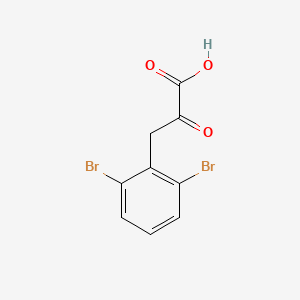
3-(2,6-Dibromophenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dibromophenyl)-2-oxopropanoic acid: is an organic compound characterized by the presence of a dibrominated phenyl ring attached to a 2-oxopropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-(2,6-Dibromophenyl)-2-oxopropanoic acid involves the reaction of 2,6-dibromobenzaldehyde with pyruvic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of 2,6-dibromobenzaldehyde undergoing condensation with the keto group of pyruvic acid to form the desired product.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of 3-(2,6-dibromophenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
3-(2,6-Dibromophenyl)-2-oxopropanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its dibromo groups make it a versatile starting material for further functionalization.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the dibromo groups and the keto acid moiety can interact with biological targets, making it a candidate for drug development.
Industry:
The compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2,6-Dibromophenyl)-2-oxopropanoic acid depends on its application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dibromo groups can form halogen bonds with biological targets, while the keto acid moiety can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
- 3-(2,6-Dichlorophenyl)-2-oxopropanoic acid
- 3-(2,6-Difluorophenyl)-2-oxopropanoic acid
- 3-(2,6-Diiodophenyl)-2-oxopropanoic acid
Comparison:
Compared to its analogs, 3-(2,6-Dibromophenyl)-2-oxopropanoic acid has unique properties due to the presence of bromine atoms. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can influence the compound’s reactivity and interactions with biological targets. The dibromo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Propriétés
Formule moléculaire |
C9H6Br2O3 |
|---|---|
Poids moléculaire |
321.95 g/mol |
Nom IUPAC |
3-(2,6-dibromophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Br2O3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
Clé InChI |
CIBCKIPTMOJJFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)CC(=O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


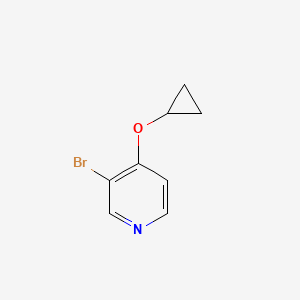

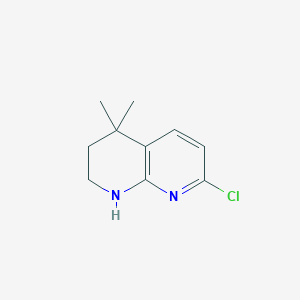
![6-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13680114.png)
![6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13680122.png)
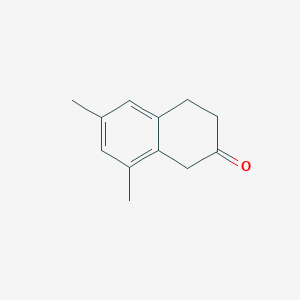
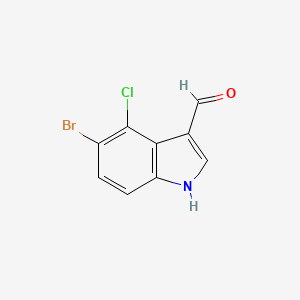
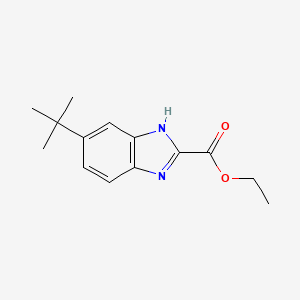
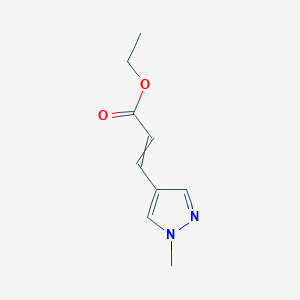
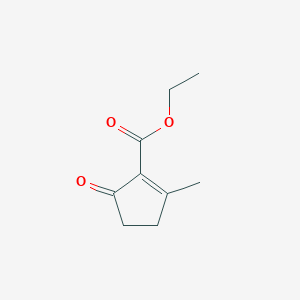
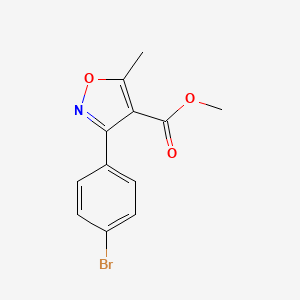
![5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13680148.png)
![7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680149.png)
